molecular formula C11H7ClFN B8520173 2-(4-Chloro-phenyl)-3-fluoro-pyridine

2-(4-Chloro-phenyl)-3-fluoro-pyridine

Cat. No. B8520173
M. Wt: 207.63 g/mol
InChI Key: WAAURGYZRQPPDJ-UHFFFAOYSA-N
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Patent
US08785445B2

Procedure details

2-Chloro-3-fluoropyridine (0.4380 g, 3.33 mmol), 4-chlorophenylboronic acid (0.6248 g, 3.996 mmol), palladium tetrakistriphenylphosphine (0.1924 g, 0.1665 mmol), sodium carbonate (0.4235 g, 3.996 mmol), toluene (10 mL), and water (1 mL) were placed in a teflon lined vial. The vial was sealed and stirred at 125° C. for 21 hour. The mixture was cooled to ambient temperature and the whole mixture was purified on silica gel (EtOAc-hexanes gradient) to provide 569.4 mg of the title compound as white solid (82%).
Quantity
0.438 g
Type
reactant
Reaction Step One
Quantity
0.6248 g
Type
reactant
Reaction Step Two
[Compound]
Name
palladium tetrakistriphenylphosphine
Quantity
0.1924 g
Type
reactant
Reaction Step Three
Quantity
0.4235 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
reactant
Reaction Step Five
[Compound]
Name
teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
1 mL
Type
solvent
Reaction Step Seven
Yield
82%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([F:8])=[CH:6][CH:5]=[CH:4][N:3]=1.[Cl:9][C:10]1[CH:15]=[CH:14][C:13](B(O)O)=[CH:12][CH:11]=1.C(=O)([O-])[O-].[Na+].[Na+].C1(C)C=CC=CC=1>O>[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([C:2]2[C:7]([F:8])=[CH:6][CH:5]=[CH:4][N:3]=2)=[CH:12][CH:11]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.438 g
Type
reactant
Smiles
ClC1=NC=CC=C1F
Step Two
Name
Quantity
0.6248 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)B(O)O
Step Three
Name
palladium tetrakistriphenylphosphine
Quantity
0.1924 g
Type
reactant
Smiles
Step Four
Name
Quantity
0.4235 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Five
Name
Quantity
10 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Six
Name
teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Stirring
Type
CUSTOM
Details
stirred at 125° C. for 21 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vial was sealed
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
the whole mixture was purified on silica gel (EtOAc-hexanes gradient)

Outcomes

Product
Details
Reaction Time
21 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=NC=CC=C1F
Measurements
Type Value Analysis
AMOUNT: MASS 569.4 mg
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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